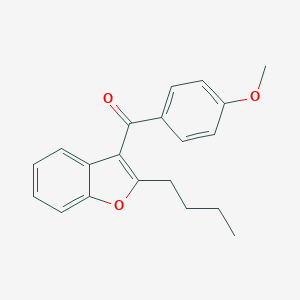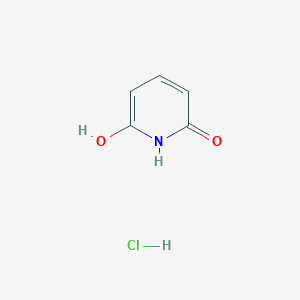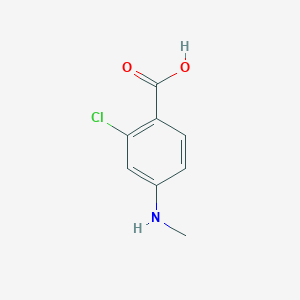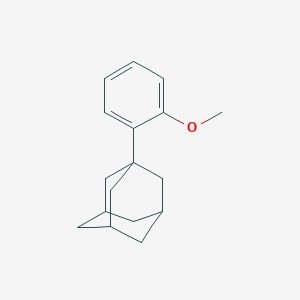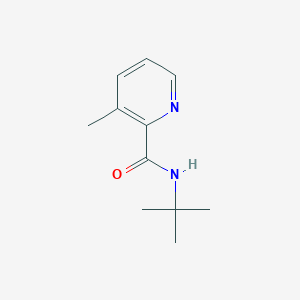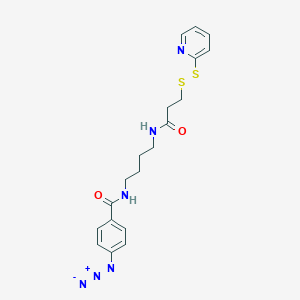
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide, commonly known as APDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. APDP is a thiol-reactive compound that can selectively label proteins and peptides, making it a valuable tool in biochemical studies. In
作用機序
APDP is a thiol-reactive compound that selectively labels cysteine residues in proteins and peptides. The reaction between APDP and cysteine residues results in the formation of a covalent bond, which can be detected using various analytical techniques such as mass spectrometry and gel electrophoresis. The labeling of cysteine residues with APDP allows for the identification and characterization of specific proteins and their interactions.
生化学的および生理学的効果
APDP has been shown to have minimal effects on the biochemical and physiological properties of proteins. The labeling of cysteine residues with APDP does not significantly alter the structure or function of proteins. However, it is important to note that the labeling of cysteine residues with APDP can affect the redox state of proteins, which may have downstream effects on cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of using APDP in lab experiments is its selectivity for cysteine residues. This allows for the specific labeling of target proteins and peptides without affecting other amino acid residues. Additionally, APDP is a stable and water-soluble compound that can be easily synthesized and purified. However, there are limitations to the use of APDP in lab experiments. The labeling of cysteine residues with APDP requires the presence of a free thiol group, which may not be present in all proteins and peptides. Additionally, the labeling reaction between APDP and cysteine residues is irreversible, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of APDP in scientific research. One potential application is the use of APDP to study the effects of oxidative stress on protein function. The labeling of cysteine residues with APDP can provide insight into the redox state of proteins and their role in cellular signaling pathways. Additionally, APDP can be used to study the interactions between proteins and small molecules, such as drugs and metabolites. Finally, the development of new labeling reagents based on the structure of APDP may lead to the discovery of new protein-protein interactions and cellular signaling pathways.
Conclusion
In conclusion, APDP is a valuable tool in scientific research due to its unique properties and applications. The synthesis of APDP requires careful attention to reaction conditions and purification methods to obtain a high yield and purity. APDP is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. The labeling of cysteine residues with APDP is a selective and irreversible process that allows for the identification and characterization of specific proteins and their interactions. While there are limitations to the use of APDP in lab experiments, its stable and water-soluble properties make it a valuable tool in scientific research.
合成法
The synthesis of APDP involves the reaction of 4-azidobenzoic acid with 3-mercaptopropionic acid to form 4-(4-azidobenzamido)butyric acid. This intermediate is then coupled with 2-pyridinethiol to produce APDP. The synthesis of APDP is a multistep process that requires careful attention to reaction conditions and purification methods to obtain a high yield and purity.
科学的研究の応用
APDP has various applications in scientific research. It is commonly used as a labeling reagent to study protein-protein interactions, protein folding, and protein localization. APDP can also be used to study the dynamics of protein complexes and the effects of post-translational modifications on protein function. Additionally, APDP can be used to identify and isolate specific proteins in complex mixtures.
特性
CAS番号 |
143706-33-6 |
|---|---|
製品名 |
N-(4-(4-Azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide |
分子式 |
C19H22N6O2S2 |
分子量 |
430.6 g/mol |
IUPAC名 |
4-azido-N-[4-[3-(pyridin-2-yldisulfanyl)propanoylamino]butyl]benzamide |
InChI |
InChI=1S/C19H22N6O2S2/c20-25-24-16-8-6-15(7-9-16)19(27)23-13-4-3-11-21-17(26)10-14-28-29-18-5-1-2-12-22-18/h1-2,5-9,12H,3-4,10-11,13-14H2,(H,21,26)(H,23,27) |
InChIキー |
CECBRBWAUYIOQG-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
正規SMILES |
C1=CC=NC(=C1)SSCCC(=O)NCCCCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
その他のCAS番号 |
143706-33-6 |
同義語 |
AzBPDP N-(4-(4-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide N-(4-(p-azidobenzamido)butyl)-3-(2'-pyridyldithio)propionamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



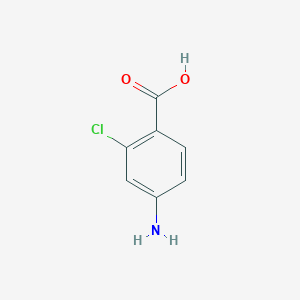
![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)
